5-Fluoro-4-formyl-3-methoxyphenylboronic acid
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Description
5-Fluoro-4-formyl-3-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BFO4 and a molecular weight of 197.96 . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BFO4/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-4,12-13H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis for the formation of carbon-carbon bonds .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at temperatures between 2-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
(3-fluoro-4-formyl-5-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-4,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNSMPCOHBPAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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